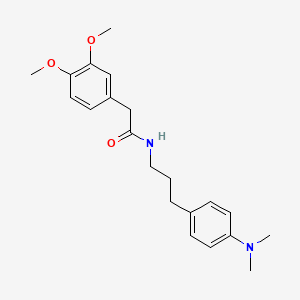
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It is a potent and specific inhibitor of FAAH, an enzyme that degrades the endocannabinoid anandamide. URB597 has been studied extensively for its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Wissenschaftliche Forschungsanwendungen
Application in Physical Chemistry
- Field : Physical Chemistry
- Application : The compound is used as a ratiometric fluorescent probe for monitoring methanol in biodiesel .
- Method : Density Functional Theory (DFT) and Time-Density Functional Theory (TDDFT) methods were used to theoretically study the excited-state intramolecular proton transfer (ESIPT) process of the molecule . The molecular structure in the ground state and the excited state was optimized, and the infrared vibrational spectra, the frontier molecular orbitals, the charge transfer, the potential energy curves and the transition-state structures were calculated .
- Results : The calculated results prove that the solvent polarity has a great influence on the ESIPT reaction of the molecule. As the solvent polarity increased, the intensity of the intramolecular hydrogen bond decreased, and ESIPT was more difficult to occur .
Application in Organic Chemistry
- Field : Organic Chemistry
- Application : The compound has been synthesized and characterized by X-ray diffraction method .
- Method : The compound crystallizes in monoclinic space group P2 1 /a with cell parameters a = 10.9500(7)Å, b = 10.9670(7)Å, c = 11.0740(7)Å and Z = 4 .
- Results : The structure exhibits intermolecular hydrogen bonding of the type C-H···O . The dimer structure is observed in the molecular packing diagram .
Application in Biochemistry
- Field : Biochemistry
- Application : The compound inhibits the deamination of tyramine and tryptamine by rat brain monoamine oxidase .
- Method : The compound is used as a catalyst for cyclocondensation reactions of dihydroisoquinoline with acylcycloalkenes .
- Results : The specific outcomes of this application are not detailed in the source .
Application in Pharmacology
- Field : Pharmacology
- Application : The compound has been evaluated for its effects on subendocardial segment shortening .
- Method : The effects of the compound were evaluated using sonomicrometry .
- Results : The specific outcomes of this application are not detailed in the source .
Application in Physical Chemistry
- Field : Physical Chemistry
- Application : The compound is used as a ratiometric fluorescent probe for monitoring methanol in biodiesel .
- Method : Density Functional Theory (DFT) and Time-Density Functional Theory (TDDFT) methods were used to theoretically study the excited-state intramolecular proton transfer (ESIPT) process of the molecule . The molecular structure in the ground state and the excited state was optimized, and the infrared vibrational spectra, the frontier molecular orbitals, the charge transfer, the potential energy curves and the transition-state structures were calculated .
- Results : The calculated results prove that the solvent polarity has a great influence on the ESIPT reaction of the molecule. As the solvent polarity increased, the intensity of the intramolecular hydrogen bond decreased, and ESIPT was more difficult to occur .
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-23(2)18-10-7-16(8-11-18)6-5-13-22-21(24)15-17-9-12-19(25-3)20(14-17)26-4/h7-12,14H,5-6,13,15H2,1-4H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXFZLRBLBFFLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

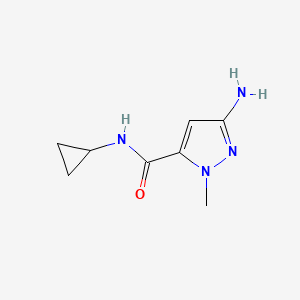
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2396111.png)
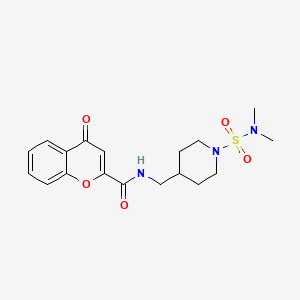
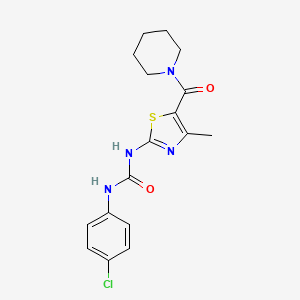
![4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2396115.png)
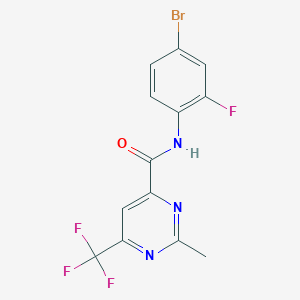
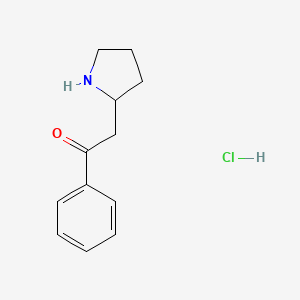
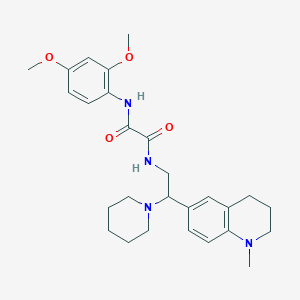
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)
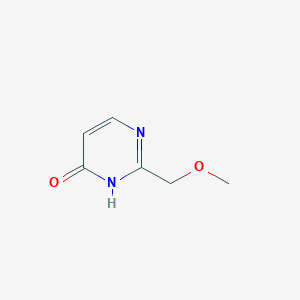
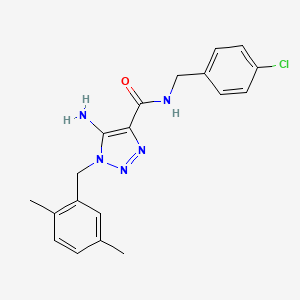
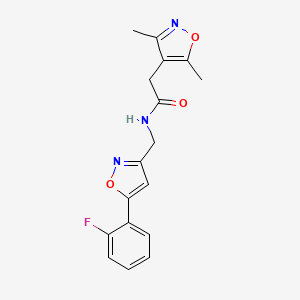
![1-(2-Ethyl-piperidin-1-yl)-2-(5-phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2396129.png)